molecular formula C13H12N4O3S2 B2728722 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 847400-95-7

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No. B2728722
CAS RN: 847400-95-7
M. Wt: 336.38
InChI Key: GXMDTVUYBCDIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a useful research compound. Its molecular formula is C13H12N4O3S2 and its molecular weight is 336.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Physical-Chemical Properties

A study by Salionov (2015) synthesized derivatives of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids to explore their physical and chemical properties and acute toxicity. The synthesized compounds were found to be practically non-toxic and low-toxic, indicating their safety profile for further application studies Salionov, V. A. (2015).

Antimicrobial Activities

Research by Demirbas et al. (2004) focused on the synthesis of acetic acid ethyl esters containing the 5-oxo-[1,2,4]triazole ring and their subsequent reactions leading to compounds with antimicrobial activities. These compounds demonstrated antimicrobial activity against various microorganisms, although no antifungal activity against yeast-like fungi was observed Demirbas, N., Karaoglu, S., Demirbaş, A., & Sancak, K. (2004).

Analgesic and Anti-inflammatory Applications

Another study by Salgın-Gökşen et al. (2007) synthesized acetic acid hydrazide containing 5-methyl-2-benzoxazolinone, which led to the creation of derivatives showing high activity in the analgesic-anti-inflammatory domain. However, these compounds were mostly inactive against bacteria and fungi, indicating a specific pharmacological profile Salgın-Gökşen, U., Gökhan-Kelekçi, N., Göktaş, Ö., Köysal, Y., Kiliç, E., Işık, Ş., Aktay, G., & Ozalp, M. (2007).

Luminescent Properties

Grummt et al. (2007) investigated the absorption, fluorescence, and excitation spectra of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, finding applications in metal sensing and laser dyes due to high fluorescence quantum yields and large Stokes shift values. This study showcases the potential of such compounds in the development of optical materials Grummt, U., Weiss, D., Birckner, E., & Beckert, R. (2007).

properties

IUPAC Name

2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-16-10(14-15-12(16)21-7-11(18)19)6-17-8-4-2-3-5-9(8)22-13(17)20/h2-5H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMDTVUYBCDIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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